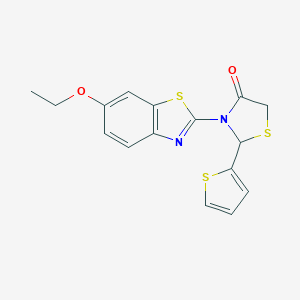
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that consists of a benzothiazole ring, a thiazolidinone ring, and a thienyl group. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, and may be useful in the development of new cancer treatments. In addition, the compound has been found to have anti-oxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one in lab experiments include its well-understood mechanism of action and its ability to exhibit various biochemical and physiological effects. However, the compound may also have limitations in certain experiments, such as those involving animal models, due to its potential toxicity.
Orientations Futures
There are many potential future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one. One potential direction is the development of new anti-inflammatory and anti-cancer treatments based on the compound. Another potential direction is the investigation of the compound's potential use in the prevention of oxidative stress-related diseases. Additionally, further studies may be needed to fully understand the compound's mechanism of action and potential toxicity in various experimental models.
Méthodes De Synthèse
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form a thiazolidinone intermediate. This intermediate is then reacted with 6-ethoxy-2-mercaptobenzothiazole and potassium carbonate to form the final compound.
Applications De Recherche Scientifique
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Propriétés
Formule moléculaire |
C16H14N2O2S3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3 |
Clé InChI |
DMLJYMDAUYOKLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)
